molecular formula C17H15FN4O3S2 B2499015 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-64-2

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2499015
CAS No.: 868678-64-2
M. Wt: 406.45
InChI Key: IHOPEEXWEPRTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a structurally characterized chemical probe identified for its potent and selective inhibition of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in neuronal development and cell cycle control, and its dysregulation is implicated in the pathogenesis of Down syndrome and neurodegenerative disorders such as Alzheimer's disease. By selectively targeting the ATP-binding pocket of DYRK1A, this inhibitor modulates the phosphorylation of key substrates like tau protein and amyloid precursor protein (APP), providing a valuable tool for investigating tauopathies and amyloidogenic pathways in cellular and animal models of neurodegeneration. Furthermore, due to the emerging role of DYRK1A in regulating transcription and cell proliferation, this compound also holds significant research value in oncology, particularly for studying mechanisms of cell cycle arrest and as a starting point for the development of targeted cancer therapeutics. Its specific chemical scaffold, featuring the 1,3,4-thiadiazole moiety linked to a dihydropyridone core, is optimized for high kinase selectivity, making it an essential reagent for dissecting DYRK1A-specific signaling cascades and for high-content screening campaigns aimed at identifying novel therapeutic interventions.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3S2/c1-2-26-17-21-20-16(27-17)19-14(23)13-4-3-9-22(15(13)24)25-10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOPEEXWEPRTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Tandem Reactions

Recent advances propose tandem cyclization-coupling sequences to reduce purification steps. For example, in situ generation of the dihydropyridine acid chloride (via thionyl chloride) allows direct reaction with the thiadiazole amine.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) in DMF accelerates the amide coupling step, improving yields to 82% while reducing reaction time.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of intermediates Use of polar aprotic solvents (DMF, DMSO) during coupling
Epimerization at the dihydropyridine C3 position Conduct reactions at low temperatures (0–5°C)
Thiadiazole ring decomposition under acidic conditions Neutral workup protocols with bicarbonate washes

Chemical Reactions Analysis

a. Sulfonamide Coupling

  • Reaction : The sulfonamide group is introduced via nucleophilic substitution between a brominated benzene sulfonamide precursor and an amine-containing intermediate.

  • Conditions : Microwave-assisted Ullmann-type coupling (210°C, CuI, Cs₂CO₃, 1,10-phenanthroline) .

  • Example :

    Br-C6H4SO2N(SEM)2+Pyrrole-morpholine intermediateCuI, Cs2CO3Target compound precursor\text{Br-C}_6\text{H}_4\text{SO}_2\text{N(SEM)}_2 + \text{Pyrrole-morpholine intermediate} \xrightarrow{\text{CuI, Cs}_2\text{CO}_3} \text{Target compound precursor}

    SEM = 2-(trimethylsilyl)ethoxymethyl protecting group

b. Deprotection of SEM Groups

  • Reagent : Tetrabutylammonium fluoride (TBAF) in THF under reflux .

  • Outcome : Removal of SEM groups to yield the free sulfonamide.

c. Functionalization of the Morpholinoethyl-Pyrrole Unit

  • The morpholinoethyl side chain is synthesized via SN2 alkylation of morpholine with a bromoethyl-pyrrole intermediate.

a. Sulfonamide Group

  • Hydrolysis : Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acid and amine derivatives.

    RSO2NH-R’H+ or OHRSO3H+H2N-R’\text{RSO}_2\text{NH-R'} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{RSO}_3\text{H} + \text{H}_2\text{N-R'}
  • Biological Interactions : Acts as a carbonic anhydrase inhibitor by binding to Zn²⁺ in the enzyme active site via the sulfonamide nitrogen.

b. Morpholinoethyl Side Chain

  • Alkylation/Acylation : The tertiary amine in morpholine can undergo quaternization or acylation with alkyl halides or acyl chlorides.

  • pH-Dependent Solubility : Protonation of the morpholine nitrogen enhances water solubility under acidic conditions.

c. 2,3-Dihydrobenzo dioxine Ring

  • Oxidation : Susceptible to ring-opening oxidation with strong oxidants (e.g., KMnO₄) to form dihydroxybenzene derivatives.

  • Electrophilic Substitution : Limited reactivity due to electron-donating dioxane oxygen atoms, but halogenation or nitration may occur at the benzene ring under directed conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and morpholine derivatives.

  • Photodegradation : UV exposure leads to cleavage of the sulfonamide bond, forming radicals detectable via ESR spectroscopy.

Comparative Reactivity with Analogous Sulfonamides

| Reaction Type | Target Compound | Sulfadiazine | Sulfamethoxazole

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer potential. Studies have shown that derivatives of thiadiazoles possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibition (PGI) values exceeding 75% against multiple cancer types, indicating strong anticancer properties . The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

Anti-inflammatory Properties

Research indicates that compounds with similar structures can act as inhibitors of inflammatory pathways. Molecular docking studies suggest that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide may inhibit enzymes like 5-lipoxygenase, which is crucial in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antiplatelet Activity

The compound has also been investigated for its antiplatelet effects, particularly as a potential therapeutic agent in cardiovascular diseases. Its mechanism involves the inhibition of platelet aggregation by antagonizing specific receptors involved in platelet activation . This application is particularly relevant given the global burden of cardiovascular diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines and inflammatory models. The results consistently show that it can significantly inhibit cell growth and induce apoptosis in cancer cells . These studies often utilize standardized protocols established by institutions like the National Cancer Institute (NCI) to ensure reliability and reproducibility.

In Vivo Studies

Preclinical studies using animal models have also been performed to assess the pharmacokinetics and therapeutic efficacy of this compound. These studies aim to evaluate its bioavailability, metabolism, and overall safety profile before advancing to clinical trials.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole or dihydropyridine rings can lead to significant changes in biological activity. For example, modifications at specific positions have been correlated with enhanced anticancer potency or improved anti-inflammatory effects .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on shared functional groups and heterocyclic cores:

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Hypothesized Activity Reference
Target Compound (1,3,4-thiadiazole) Ethylsulfanyl, 4-fluorophenylmethoxy Antimicrobial (inferred from thiadiazole analogs)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (1,2,4-triazole) Thiophen-2-yl, 4-fluorophenyl, sulfanyl Enzyme inhibition (e.g., kinase or protease targets)
5-[(3,4-Dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone (thiazolone) Dimethoxyphenyl, 4-ethylpiperazinyl CNS modulation (e.g., serotonin/dopamine receptors)
6-(2-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (pyrrolopyridine) Iodophenyl, dione Anticancer (DNA intercalation or topoisomerase inhibition)

Key Observations:

Thiazolone derivatives (e.g., ) often exhibit CNS activity due to their ability to cross the blood-brain barrier, a property less likely in the target compound due to its larger fluorophenylmethoxy group.

Substituent Effects :

  • The ethylsulfanyl group on the thiadiazole ring may increase metabolic stability compared to methoxy or piperazinyl groups in analogs (e.g., ), as sulfur-containing groups resist oxidative degradation.
  • The 4-fluorophenyl moiety, common in the target compound and compound , is associated with enhanced target affinity in kinase inhibitors due to its electron-withdrawing effects.

Pharmacokinetic Considerations :

  • The dihydropyridine core in the target compound could act as a prodrug, undergoing oxidation to a pyridinium species for sustained release, a feature absent in pyrrolopyridine-based analogs (e.g., ).

Research Findings and Limitations

  • Antimicrobial Potential: Thiadiazoles with sulfanyl substituents (e.g., ethylsulfanyl) are frequently reported as bacterial efflux pump inhibitors . The target compound’s structure aligns with this trend.
  • Enzyme Inhibition : The triazole-based analog () shares the 4-fluorophenyl group, suggesting possible overlap in targets such as tyrosine kinases or cytochrome P450 enzymes.
  • Data Gaps: No direct IC50, toxicity, or ADME data are available for the target compound. Further in vitro assays are needed to validate hypotheses.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiadiazole moiety and a dihydropyridine framework. Its molecular formula is C22H20N4OS2C_{22}H_{20}N_4OS_2, with a molecular weight of approximately 420.55 g/mol . The presence of the ethylsulfanyl group and the fluorophenyl substituent contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Thiadiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The specific interactions with tubulin and other cellular targets are critical for their cytotoxic effects .
  • Antimicrobial Properties : Compounds containing thiadiazole rings have demonstrated antimicrobial activity against various pathogens. This is often linked to their ability to disrupt bacterial cell walls or interfere with metabolic processes .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Pathogen Effect IC50 Value
AnticancerMCF-7 (breast cancer)Inhibition of growth0.28 µg/mL
A549 (lung carcinoma)Inhibition of growth0.52 µg/mL
HCT116 (colon cancer)Decreased viabilityNot specified
AntimicrobialStaphylococcus aureusInhibition of growthNot specified
Escherichia coliInhibition of growthNot specified

Case Studies and Research Findings

A review on the anticancer properties of thiadiazole derivatives highlighted that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 4.27 µg/mL against SK-MEL-2 melanoma cells .

Another study reported that compounds with similar structures reduced the viability of human leukemia cells and various solid tumors, indicating their broad-spectrum anticancer potential . The structure–activity relationship studies suggest that modifications on the thiadiazole ring can significantly influence the compound's efficacy against different cancer types.

Q & A

Q. What are the optimal synthetic routes for N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Thiadiazole ring formation : Cyclization of thiosemicarbazides with CS₂ in basic conditions (e.g., NaOH/EtOH) .

Coupling reactions : Amide bond formation between the thiadiazole and dihydropyridine-carboxamide moieties using coupling agents like EDCl/HOBt under inert atmospheres .

Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization (e.g., from acetonitrile) to achieve >95% purity .
Key challenges include controlling reaction temperatures (60–80°C) to avoid side products and verifying intermediate structures via LC-MS .

Q. How is the compound structurally characterized, and which spectroscopic techniques are critical for confirmation?

  • Methodological Answer : Use a combination of:
  • 1D/2D NMR : Assign proton environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.5–5.5 ppm for methoxy groups) and confirm connectivity via HSQC/HMBC .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~476.08) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
  • IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Prioritize:
  • In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) or proteases at 1–100 µM concentrations, using fluorogenic substrates .
  • Antimicrobial screening : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications :
Functional Group Modification Hypothesized Impact
Ethylsulfanyl (S-C₂H₅)Replace with methylsulfonyl (SO₂CH₃)Enhanced solubility and target affinity
4-Fluorophenyl methoxySubstitute with Cl or NO₂Improved electron-withdrawing effects for kinase inhibition
  • Assay workflow : Synthesize analogs, test in dose-response assays (IC₅₀ determination), and correlate with computational docking (AutoDock Vina) to identify key binding residues .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Orthogonal assays : Confirm antiproliferative activity via both MTT and clonogenic assays to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .
  • Target engagement validation : Employ cellular thermal shift assays (CETSA) to verify direct interaction with purported targets (e.g., EGFR) .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance membrane permeability .
  • Nanoparticle formulation : Encapsulate in PEG-PLGA nanoparticles to improve aqueous solubility and prolong half-life .
  • LogP optimization : Adjust substituents (e.g., replace ethylsulfanyl with polar groups) to achieve LogP 2–4 (ideal for oral bioavailability) .

Q. What advanced techniques are used to identify molecular targets and mechanisms of action?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins .
  • CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify synthetic lethal partners .
  • Cryo-EM/SPR : Resolve compound-target complexes at atomic resolution or measure binding kinetics (ka/kd) .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity studies between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D spheroid vs. 2D monolayer : Re-evaluate dose-response curves in 3D cultures (e.g., Matrigel-embedded spheroids) to mimic tumor microenvironments .
  • Hypoxia induction : Test under low oxygen (1% O₂) to determine if reduced efficacy in 3D models stems from hypoxia-induced resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.